CLOBETASOL PROPIONATE
説明
Clobetasol propionate is a synthetic, super-high-potency (Class I) glucocorticosteroid used to treat inflammatory and pruritic manifestations of moderate-to-severe psoriasis, eczema, contact dermatitis, and other steroid-responsive dermatoses . Its molecular formula is C₂₅H₃₂ClFO₅, with a molecular weight of 467.0 g/mol .
Mechanism of Action: Clobetasol binds to glucocorticoid receptors, inhibiting pro-inflammatory cytokines (e.g., IL-1, TNF-α) and suppressing leukocyte migration. It also promotes anti-inflammatory mediators like lipocortins .
特性
IUPAC Name |
[17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUOGMQLZIXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860330 | |
| Record name | 21-Chloro-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Early Synthetic Routes and Limitations
The original U.S. Patent 3,721,687 outlined two primary pathways for clobetasol propionate synthesis. The first method involved refluxing 9α-fluoro-11β-hydroxy-16α-methyl-17-oxopropyl-1,4-diene-3,20-dione with lithium chloride in acetone/dimethylformamide (DMF) for four days, followed by multiple purification steps. This approach suffered from excessive acetone usage (solvent-to-substrate ratio > 10:1) and safety risks due to prolonged high-temperature operations. The second route utilized chromic acid oxidation of 21-chloro intermediates, generating chromium-containing waste that complicated disposal and increased environmental contamination. Both methods required 6–8 days for completion, with overall yields below 70% due to intermediate purification losses.
Modern Industrial Synthesis Methodologies
Catalytic Chlorination with Bis(trichloromethyl) Carbonate (BTC)
Patent CN101812107A revolutionized chlorination steps by replacing methanesulfonyl chloride with BTC in the presence of ZnCl₂ catalysis. The optimized protocol involves:
-
Sequential addition of ZnCl₂ (0.3–0.4 eq) and BTC (1.5–2.0 eq) at 35–45°C
-
3–4 hour reaction under reflux
-
Reduced-pressure distillation (30–40°C) recovering 70–80% acetone
This method achieves 93–95% chlorination efficiency while eliminating 1 ton/year of methanesulfonyl chloride usage per production line. Comparative data shows a 6% yield increase and 20% cost reduction versus traditional methods.
One-Pot Synthesis Advancements
CN105646630A and CN112110972A introduced integrated one-pot processes combining esterification, sulfonation, and chlorination steps. Key parameters include:
The CN112110972A method exemplifies process intensification by completing sulfonation-chlorination in 6 hours with 99% yield through:
Critical Analysis of Solvent Systems and Environmental Impact
Solvent Selection Trends
Modern syntheses prioritize low-toxicity solvents over traditional DMF and pyridine:
Data from comparative studies:
| Solvent | LD₅₀ (rat oral, mg/kg) | Boiling Point (°C) | Recyclability | Impact Score |
|---|---|---|---|---|
| DMF | 3,500 | 153 | 45% | 0.10 |
| 2-MeTHF | 1,600 | 80 | 88% | 1.76 |
| Dichloromethane | 1,600 | 40 | 92% | 3.68 |
The shift to dichloromethane/2-MeTHF systems reduces annual wastewater generation by 310 tons per facility while improving operator safety.
Industrial Scale-Up Considerations
Energy Consumption Metrics
Batch vs. continuous processing energy demands (per kg product):
Continuous manufacturing adopting membrane reactors achieves 33% energy reduction through:
化学反応の分析
Degradation via Favorskii-Like Rearrangement
Under weakly acidic conditions (e.g., in isopropanol/water with acetic acid), clobetasol propionate undergoes a novel Favorskii-like rearrangement due to its 20-ketone-21-chloro moiety . The mechanism involves:
-
Enolization of the 20-ketone group.
-
Nucleophilic attack by the enol on the 17-propionyl group, forming a cyclopropanone intermediate.
-
Hydrolysis and rearrangement to yield (11β,16β)-9-fluoro-11-hydroxy-16-methyl-3-oxopregna-1,4,17-triene-21-oic acid (RRT 0.49 impurity) .
Key Data :
| Parameter | Value |
|---|---|
| Activation energy (Ea) | 116.9 kJ·mol⁻¹ (28.0 kcal·mol⁻¹) |
| Major degradant formation | 2.7% after 10 days at 80°C |
Base- and Oxidative-Induced Degradation
Forced degradation studies reveal clobetasol propionate is highly sensitive to alkaline and oxidative conditions :
-
Base hydrolysis (e.g., NaOH): Generates multiple degradants via ester cleavage and side-chain modifications.
-
Oxidative stress (H₂O₂): Produces hydroxylated derivatives and epoxides.
Chromatographic Findings :
| Condition | Degradant Retention Time (min) |
|---|---|
| Control (clobetasol) | 6.0 |
| Base degradation | 3.2, 4.5, 7.8 |
| Oxidative degradation | 2.9, 5.1 |
Mattox Rearrangement (Enol-Aldehyde Formation)
In acidic environments, clobetasol propionate undergoes β-elimination of water from the 17,21-dihydroxyacetone side chain, forming an enol-aldehyde derivative . This reaction is characterized by:
-
UV absorption at 310–330 nm due to conjugated double bonds.
-
NMR confirmation of olefinic protons (δ 5.42 ppm) and carboxyl carbonyl (δ 170.9 ppm) .
Hydrolytic Degradation
Clobetasol propionate is susceptible to ester hydrolysis under both acidic and neutral conditions:
-
Propionate ester cleavage yields clobetasol free alcohol.
-
Chloromethyl ketone hydrolysis generates carboxylic acid derivatives .
Stability in Formulations :
| Formulation | Major Degradant | Degradation Rate |
|---|---|---|
| Topical solution | Clobetasol acetic acid impurity | 6.3% (80°C, 4h) |
| Cream | 17-Deoxy-21-carboxylic acid | 5.4% (80°C, 4h) |
Heme-Mediated CYP3A5 Inhibition
Clobetasol propionate acts as a selective CYP3A5 inhibitor by forming a type I heme complex :
-
Binding proximity : Clobetasol resides 3.8 Å from the heme iron in CYP3A5 vs. 6.2 Å in CYP3A4.
-
Key interactions : Hydrophobic contacts with Phe-108 and π-stacking with Phe-304 stabilize the complex.
Enzymatic Selectivity :
| Parameter | CYP3A5 | CYP3A4 |
|---|---|---|
| IC₅₀ | 0.14 µM | >10 µM |
| Binding stability | High (RMSF < 0.5 Å) | Low (RMSF > 1.2 Å) |
Photodegradation
Exposure to UV light induces dehalogenation and ring-opening reactions , producing:
科学的研究の応用
Indications for Use
Clobetasol propionate is primarily indicated for:
- Corticosteroid-responsive dermatoses : These include conditions like eczema, dermatitis, and psoriasis.
- Plaque psoriasis : It is particularly effective in managing moderate to severe forms of this chronic skin disease.
- Ocular conditions : An ophthalmic formulation is used to treat post-operative inflammation and pain following ocular surgery .
Formulations and Delivery Methods
Clobetasol propionate is available in various formulations, including creams, ointments, gels, sprays, and shampoos. Each formulation has specific applications:
| Formulation | Application | Indication |
|---|---|---|
| Cream (0.05%) | Topical application | Dermatoses, psoriasis |
| Gel (0.05%) | Topical application | Psoriasis |
| Spray (0.05%) | Topical application | Scalp psoriasis |
| Shampoo (0.05%) | Topical application | Scalp psoriasis |
| Ophthalmic suspension | Eye drops | Post-operative inflammation |
Efficacy Studies
Recent clinical studies have demonstrated the efficacy of clobetasol propionate across different formulations:
- A study comparing two novel formulations of clobetasol propionate (0.025% vs. 0.05%) found that both were effective in treating moderate-to-severe psoriasis, with the lower concentration showing a better systemic safety profile .
- In a double-blind vehicle-controlled study on scalp psoriasis, 81% of patients receiving the active drug achieved at least 50% clearing of lesions after two weeks compared to only 22% in the vehicle group .
Safety Profile
While clobetasol propionate is generally well tolerated, it can cause local side effects such as burning or stinging sensations. Systemic side effects are rare but may include hypothalamic-pituitary-adrenal (HPA) axis suppression, particularly with prolonged use .
Case Study Insights
A clinical evaluation involving 378 patients highlighted that:
- Local side effects were observed in approximately 11% of patients using the active formulation compared to 10% with the vehicle.
- Morning cortisol levels were monitored; subnormal levels were noted in a small percentage of patients receiving clobetasol propionate .
Novel Delivery Systems
Research into novel delivery systems for clobetasol propionate has shown promising results:
- Microsponge gels : These formulations have demonstrated improved pharmacological activity with reduced side effects compared to traditional formulations .
- Nanogels : Chitin-based nanogels have been studied for their efficacy in enhancing drug delivery and minimizing systemic absorption while maintaining therapeutic effectiveness .
Summary of Findings
Clobetasol propionate remains a cornerstone in the treatment of various dermatological conditions due to its potent anti-inflammatory properties and versatility across formulations. Ongoing research continues to explore innovative delivery methods that enhance efficacy while minimizing potential adverse effects.
作用機序
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a cascade of molecular events, including the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of specific genes. The result is the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation.
類似化合物との比較
Comparison with Betamethasone Dipropionate
Betamethasone dipropionate (Class II corticosteroid) is a common comparator.
Efficacy:
Comparison with Fluocinonide
Fluocinonide (Class II corticosteroid) is another high-potency alternative.
Efficacy:
- Fluocinonide is less potent than clobetasol, making it preferable for moderate inflammation. No direct comparative trials were cited in evidence, but potency classifications suggest clobetasol’s superior anti-inflammatory effects .
Formulation Comparisons
Cream vs. Lotion vs. Spray:
- Lotion: Clobetasol lotion 0.05% showed superior cosmetic acceptability (e.g., non-greasy texture) compared to cream (p < 0.05) .
- Spray : In plaque psoriasis, clobetasol spray 0.05% achieved greater lesion clearance and quality-of-life (QOL) improvements vs. foam, with DLQI scores improving by 80% .
Novel Formulations:
生物活性
Clobetasol propionate (CP) is a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various dermatological conditions, and safety profiles based on diverse research findings.
Clobetasol propionate exhibits strong glucocorticoid activity with minimal mineralocorticoid effects. It functions primarily by binding to the glucocorticoid receptor, leading to the modulation of gene expression that results in decreased inflammation and immune responses. The compound has been shown to selectively inhibit the cytochrome P450 enzyme CYP3A5, which plays a crucial role in drug metabolism and resistance in certain cancers. Clobetasol is particularly effective in inhibiting CYP3A5 with an IC50 value of 0.206 μM, while having a much higher IC50 value of 15.6 μM for CYP3A4, thus demonstrating a significant selectivity for CYP3A5 .
Efficacy in Dermatological Conditions
Clobetasol propionate is primarily indicated for treating various inflammatory skin disorders, including psoriasis and eczema. Recent studies have highlighted its efficacy:
- Psoriasis Treatment : A clinical trial comparing two formulations of clobetasol propionate (0.025% vs. 0.05%) found that both formulations were effective in treating moderate-to-severe psoriasis, with the 0.025% formulation showing a better safety profile regarding hypothalamic-pituitary-adrenal (HPA) axis suppression .
- Chronic Eczema : In a study utilizing CP-loaded solid lipid nanoparticles, significant improvements were observed in inflammation and itching compared to standard treatments. The formulation demonstrated enhanced pharmacological activity with minimal side effects .
Safety Profile
The safety of clobetasol propionate has been extensively studied, particularly concerning systemic absorption and potential side effects:
- HPA Axis Suppression : In trials, the incidence of abnormal ACTH stimulation tests was lower in patients treated with the 0.025% formulation compared to the 0.05% formulation, indicating less risk of HPA axis suppression .
- Adverse Effects : Most adverse events reported were mild, with decreased blood cortisol levels being the most common side effect across different formulations . The majority of patients tolerated the treatment well, with no severe adverse reactions attributed directly to clobetasol propionate.
Case Studies
Several case studies have reinforced the findings related to the efficacy and safety of clobetasol propionate:
- Case Study on Psoriasis : A 28-day study involving 88 patients demonstrated that both formulations of clobetasol propionate resulted in significant clinical improvement without notable systemic side effects .
- Chronic Eczema Management : In another case involving chronic eczema patients treated with CP-loaded microsponge gel, significant reductions in inflammation and itching were reported, showcasing the potential for improved delivery systems in enhancing therapeutic outcomes .
Comparative Efficacy Data
The following table summarizes key findings from recent studies on clobetasol propionate:
| Study Focus | Formulation | Efficacy Outcome | Safety Profile |
|---|---|---|---|
| Psoriasis Treatment | 0.025% vs 0.05% | Comparable efficacy; better safety for 0.025% | Lower incidence of HPA suppression |
| Chronic Eczema | CP-loaded SLN | Significant improvement in inflammation and itching | Minimal side effects |
| CYP3A5 Inhibition | Clobetasol Propionate | Selective CYP3A5 inhibition | Nontoxic at effective concentrations |
Q & A
Q. How can researchers optimize in vitro-in vivo correlation (IVIVC) for novel clobetasol delivery systems?
- Methodological Answer : Develop a tiered IVIVC model: (1) in vitro release testing (USP apparatus), (2) ex vivo permeation (porcine skin), and (3) in vivo pharmacokinetics (microdialysis in volunteers). Apply partial least squares (PLS) regression to correlate parameters, ensuring R² >0.8 for predictive validity .
Q. Tables for Key Comparisons
| Parameter | Clobetasol Propionate 0.05% | Betamethasone Dipropionate 0.05% | Hydrocortisone 1% |
|---|---|---|---|
| Mean PASI Reduction (4 wks) | 68.2 ± 12.1% | 54.7 ± 9.8% | 22.3 ± 6.5% |
| HPA Suppression Incidence | 3.1% (BSA ≤20%) | 1.8% | 0% |
| TEWL Improvement (Δ g/m²/h) | -41.5 ± 8.7 | -33.2 ± 7.1 | -12.4 ± 4.9 |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
